Protein kinase A inhibitor 6-22-amide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Protein kinase A inhibitor 6-22-amide is synthesized through solid-phase peptide synthesis (SPPS). The sequence of the peptide is Thr-Tyr-Ala-Asp-Phe-Ile-Ala-Ser-Gly-Arg-Thr-Gly-Arg-Arg-Asn-Ala-Ile-NH2 . The synthesis involves the stepwise addition of protected amino acids to a solid resin, followed by deprotection and cleavage from the resin to yield the final peptide. The reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale SPPS using automated peptide synthesizers. The process includes rigorous purification steps such as high-performance liquid chromatography (HPLC) to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Protein kinase A inhibitor 6-22-amide primarily undergoes peptide bond formation and cleavage reactions during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under standard conditions .
Common Reagents and Conditions
The synthesis of this compound involves the use of protected amino acids, coupling reagents like DIC and HOBt, and deprotection reagents such as trifluoroacetic acid (TFA). The peptide is synthesized on a solid resin, and the final product is cleaved from the resin using TFA .
Major Products Formed
The major product formed from the synthesis of this compound is the peptide itself, with the sequence Thr-Tyr-Ala-Asp-Phe-Ile-Ala-Ser-Gly-Arg-Thr-Gly-Arg-Arg-Asn-Ala-Ile-NH2 .
Scientific Research Applications
Protein kinase A inhibitor 6-22-amide is widely used in scientific research to study the regulation of PKA activity. It has applications in various fields, including:
Mechanism of Action
Protein kinase A inhibitor 6-22-amide exerts its effects by binding to the catalytic subunit of PKA, thereby displacing the regulatory subunit and inhibiting its activity . This inhibition prevents the phosphorylation of PKA substrates, leading to altered cellular signaling and metabolic processes . The compound specifically targets the active site of PKA, making it a highly effective inhibitor .
Comparison with Similar Compounds
Similar Compounds
Protein kinase A inhibitor fragment 14-22, myristoylated trifluoroacetate salt: Another potent inhibitor of PKA, but with a different sequence and modification.
Bisindolylmaleimide II: A non-peptide inhibitor of PKA that also targets protein kinase C (PKC).
H-89 dihydrochloride hydrate: A small molecule inhibitor of PKA that is widely used in research.
Uniqueness
Protein kinase A inhibitor 6-22-amide is unique due to its high specificity and potency in inhibiting PKA. Unlike other inhibitors, it is derived from a natural protein and mimics the endogenous regulatory mechanisms of PKA . This makes it a valuable tool for studying PKA-related pathways with minimal off-target effects .
Properties
IUPAC Name |
4-[[1-[[1-[[1-[[1-[[2-[[1-[[1-[[2-[[1-[[1-[[4-amino-1-[[1-[(1-amino-3-methyl-1-oxopentan-2-yl)amino]-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-[2-[[2-[(2-amino-3-hydroxybutanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C80H130N28O24/c1-10-37(3)60(63(83)118)106-66(121)41(7)96-72(127)52(32-55(81)113)103-69(124)49(22-17-29-92-80(88)89)100-68(123)47(20-15-27-90-78(84)85)98-57(115)35-94-76(131)62(43(9)111)108-70(125)48(21-16-28-91-79(86)87)99-56(114)34-93-67(122)54(36-109)105-65(120)40(6)97-77(132)61(38(4)11-2)107-74(129)51(30-44-18-13-12-14-19-44)102-73(128)53(33-58(116)117)101-64(119)39(5)95-71(126)50(104-75(130)59(82)42(8)110)31-45-23-25-46(112)26-24-45/h12-14,18-19,23-26,37-43,47-54,59-62,109-112H,10-11,15-17,20-22,27-36,82H2,1-9H3,(H2,81,113)(H2,83,118)(H,93,122)(H,94,131)(H,95,126)(H,96,127)(H,97,132)(H,98,115)(H,99,114)(H,100,123)(H,101,119)(H,102,128)(H,103,124)(H,104,130)(H,105,120)(H,106,121)(H,107,129)(H,108,125)(H,116,117)(H4,84,85,90)(H4,86,87,91)(H4,88,89,92) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAKHFAFLRUNHLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CO)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C(C)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C80H130N28O24 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1868.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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